
Avizafondihydrobromid
Übersicht
Beschreibung
Avizafone Dihydrobromide is a water-soluble prodrug of the benzodiazepine derivative diazepam. It is primarily used as an antidote for poisoning with organophosphate nerve agents. Upon administration, Avizafone Dihydrobromide is metabolized by enzymes in the blood to form the active drug diazepam .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Avizafone Dihydrobromide has several notable applications in scientific research:
Pharmacological Research
- Antidote for Organophosphate Poisoning : The compound is primarily used as an antidote for poisoning by organophosphate nerve agents. It acts by converting into diazepam, which exerts protective effects on the central nervous system (CNS) .
- Neuropharmacology Studies : Researchers investigate its effects on the GABAergic system, exploring potential neuroprotective properties and therapeutic uses in anxiety and seizure disorders .
Chemical and Biological Studies
- Model Compound : Avizafone serves as a model compound to study hydrolysis and substitution reactions typical of benzodiazepine derivatives, aiding in the understanding of their chemical behavior .
- Drug Development : Its unique pharmacokinetic profile makes it a candidate for developing new benzodiazepine derivatives with improved efficacy and safety profiles .
Clinical Applications
- Emergency Medicine : The rapid conversion to diazepam allows for quick therapeutic action in emergency situations, particularly in cases of acute poisoning .
- Comparative Efficacy Studies : Clinical studies have compared Avizafone's effectiveness against other benzodiazepines like diazepam in treating seizures induced by organophosphate exposure, demonstrating its potential advantages in specific scenarios .
Pharmacokinetics
The pharmacokinetic profile of Avizafone Dihydrobromide is characterized by:
- Administration Route : It can be administered intramuscularly, leading to rapid absorption into the bloodstream.
- Bioavailability : Studies indicate that Avizafone achieves higher peak concentrations of diazepam compared to direct diazepam administration, suggesting enhanced bioavailability .
- Dose-Dependent Effects : Higher doses result in similar plasma levels of diazepam but with different absorption kinetics, which can be crucial for tailoring treatment in clinical settings .
Summary Table of Key Findings
Parameter | Avizafone Dihydrobromide | Diazepam |
---|---|---|
Chemical Structure | Prodrug of Diazepam | Benzodiazepine |
Administration Route | Intramuscular | Intramuscular / Oral |
Maximum Concentration (ng/mL) | 231 | 148 |
Time to Maximum Concentration | Faster | Slower |
Efficacy in Soman Poisoning | Lower efficacy | Higher efficacy |
Respiratory Side Effects | Minimal | Significant |
Clinical Studies and Efficacy
Several studies have explored the clinical efficacy of Avizafone Dihydrobromide:
- A study involving cynomolgus monkeys indicated that while both Avizafone and diazepam provided protection against soman toxicity, diazepam was more effective at equivalent molar doses.
- In guinea pig models exposed to sarin gas, co-administration with atropine showed that Avizafone could mitigate seizures without causing significant respiratory distress, highlighting its potential as a safer alternative in emergency treatments .
Wirkmechanismus
Target of Action
Avizafone Dihydrobromide is a prodrug of the benzodiazepine derivative diazepam . The primary target of this compound is the GABA_A receptor , a major inhibitory neurotransmitter receptor in the central nervous system .
Mode of Action
Avizafone Dihydrobromide is metabolized by enzymes in the blood to form the active drug diazepam . Diazepam, in turn, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The biochemical pathway primarily affected by Avizafone Dihydrobromide is the GABAergic system . By enhancing the inhibitory effects of GABA, diazepam increases the influx of chloride ions into the neuron, which leads to hyperpolarization of the neuron and results in an inhibitory effect on neurotransmission .
Pharmacokinetics
Avizafone Dihydrobromide is a water-soluble prodrug, which allows it to be administered intramuscularly . It is metabolized by enzymes in the blood to form diazepam, which then exerts its therapeutic effects . The pharmacokinetic properties of diazepam, such as its absorption, distribution, metabolism, and excretion, are well-studied .
Result of Action
The result of Avizafone Dihydrobromide’s action is the mitigation of symptoms associated with conditions such as anxiety, seizures, and muscle spasms . It is also used as an antidote to poisoning with organophosphate nerve agents .
Action Environment
The action of Avizafone Dihydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all affect the metabolism of Avizafone Dihydrobromide and its conversion to diazepam
Biochemische Analyse
Biochemical Properties
Avizafone Dihydrobromide interacts with enzymes in the blood, which metabolize it to form the active drug diazepam . This conversion process involves the Aspergillus oryzae (A.O.) protease, an enzyme identified from a pool of hydrolytic enzymes .
Cellular Effects
The cellular effects of Avizafone Dihydrobromide are primarily due to its conversion to diazepam. Diazepam is known to influence cell function by modulating the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in cell signaling pathways .
Molecular Mechanism
The molecular mechanism of Avizafone Dihydrobromide involves its conversion to diazepam by enzymes in the blood . Diazepam then exerts its effects at the molecular level by binding to GABA receptors, leading to an increase in the inhibitory effects of GABA on neuronal excitability .
Temporal Effects in Laboratory Settings
One study showed that Avizafone-protease mixtures resulted in supersaturated diazepam in less than 5 minutes .
Dosage Effects in Animal Models
It is known that diazepam, the active metabolite of Avizafone Dihydrobromide, has dose-dependent effects in animal models .
Metabolic Pathways
Avizafone Dihydrobromide is metabolized by enzymes in the blood to form diazepam
Transport and Distribution
It is known that diazepam, the active metabolite of Avizafone Dihydrobromide, is distributed widely in the body .
Subcellular Localization
It is known that diazepam, the active metabolite of Avizafone Dihydrobromide, can cross the blood-brain barrier and exert its effects on the central nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Avizafone Dihydrobromide involves the reaction of diazepam with a suitable brominating agent to form the dihydrobromide salt. The reaction typically requires controlled conditions to ensure the formation of the desired product without significant side reactions.
Industrial Production Methods: Industrial production of Avizafone Dihydrobromide follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-purity reagents and optimized reaction conditions are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Avizafone Dihydrobromide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release diazepam.
Substitution Reactions: The bromide ions can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with mild acidic or basic conditions.
Substitution Reactions: Various nucleophiles can be used, such as hydroxide ions or amines, under controlled temperature and pH conditions.
Major Products:
Diazepam: The primary product formed from the hydrolysis of Avizafone Dihydrobromide.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions, various substituted derivatives of diazepam can be formed.
Vergleich Mit ähnlichen Verbindungen
Diazepam: The active metabolite of Avizafone Dihydrobromide.
Alprazolam: Another benzodiazepine with similar anxiolytic and sedative properties.
Rilmazafone: A benzodiazepine prodrug similar to Avizafone but with different pharmacokinetic properties.
Uniqueness: Avizafone Dihydrobromide is unique due to its water solubility and its specific use as an antidote for organophosphate poisoning. Unlike other benzodiazepines, it is designed to be rapidly metabolized into diazepam, providing quick relief in emergency situations .
Biologische Aktivität
Avizafone Dihydrobromide is a water-soluble prodrug of diazepam, primarily utilized in medical settings as an antidote for organophosphate poisoning. Its biological activity is largely attributed to its conversion into diazepam, a well-known benzodiazepine that exhibits anxiolytic, sedative, and muscle relaxant properties. This article explores the biological activity of Avizafone Dihydrobromide, focusing on its mechanisms of action, pharmacokinetics, and relevant clinical studies.
Avizafone Dihydrobromide functions primarily through its metabolism to diazepam, which acts on the GABA_A receptor , a major inhibitory neurotransmitter receptor in the central nervous system. The conversion process involves enzymatic hydrolysis in the bloodstream, leading to the release of diazepam. The mechanism can be summarized as follows:
- GABAergic System Enhancement : Diazepam enhances the effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, resulting in increased chloride ion influx into neurons. This hyperpolarizes the neurons and inhibits neurotransmission, leading to its anxiolytic and anticonvulsant effects.
Pharmacokinetics
Avizafone Dihydrobromide is characterized by its rapid metabolism into diazepam, which affects its pharmacokinetic profile. Key findings from studies include:
- Intramuscular Administration : Avizafone can be administered intramuscularly, allowing for quick absorption into the bloodstream .
- Bioavailability : Studies have shown that after intramuscular injection of Avizafone (20 mg), the maximum concentration (C_max) of diazepam achieved was higher than that obtained after direct diazepam injection (231 ng/mL vs. 148 ng/mL), with faster time to peak concentration observed for Avizafone .
- Dose-Dependent Effects : The pharmacokinetic behavior indicates that higher doses of Avizafone can lead to similar plasma levels of diazepam compared to direct administration but with different absorption kinetics .
Clinical Studies and Efficacy
Several studies have investigated the efficacy of Avizafone in various contexts, particularly in relation to organophosphate poisoning:
- Comparison with Diazepam : A study comparing the efficacy of Avizafone and diazepam in cynomolgus monkeys showed that while both provided protection against soman toxicity, diazepam was more effective when administered at equivalent molar doses. The study highlighted that Avizafone resulted in lower plasma levels of diazepam over time .
- Sarin Poisoning Therapy : In a study involving guinea pigs exposed to sarin gas, co-administration of Avizafone with atropine and pralidoxime demonstrated protective effects against seizures without significant respiratory distress, unlike the combination with diazepam . This suggests that Avizafone may be preferable in certain emergency scenarios.
- Bioavailability Studies : Research indicated that injection of Avizafone leads to a faster entry into circulation compared to diazepam itself, which could enhance therapeutic outcomes in acute poisoning scenarios .
Summary Table of Key Findings
Parameter | Avizafone Dihydrobromide | Diazepam |
---|---|---|
Chemical Structure | Prodrug of Diazepam | Benzodiazepine |
Administration Route | Intramuscular | Intramuscular / Oral |
C_max (ng/mL) | 231 | 148 |
Time to C_max | Faster | Slower |
Efficacy in Soman Poisoning | Lower efficacy compared to Diazepam | Higher efficacy |
Respiratory Side Effects | Minimal | Significant |
Eigenschaften
IUPAC Name |
(2S)-2,6-diamino-N-[3-(2-benzoyl-4-chlorophenyl)-2-oxobutyl]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30)/t15?,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRZTXVDPVPVDN-MBABXSBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747061 | |
Record name | N-[3-(2-Benzoyl-4-chlorophenyl)-2-oxobutyl]-L-lysinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60067-15-4 | |
Record name | N-[3-(2-Benzoyl-4-chlorophenyl)-2-oxobutyl]-L-lysinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.